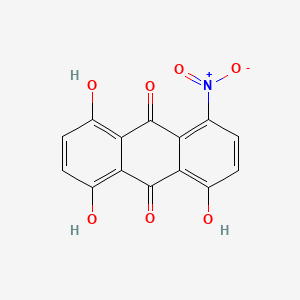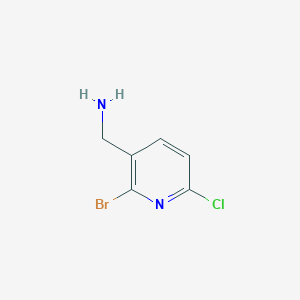
(2-Bromo-6-chloropyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-chloropyridin-3-yl)methanamine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method starts with 2,6-dichloropyridine, which undergoes bromination to introduce the bromine atom at the 2-position. The resulting 2-bromo-6-chloropyridine is then subjected to a nucleophilic substitution reaction with methanamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-chloropyridin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-6-chloropyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to develop new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism by which (2-Bromo-6-chloropyridin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-6-chloropyridine): Similar in structure but lacks the methanamine group.
(2-Chloro-6-bromopyridin-3-yl)methanamine: An isomer with different positioning of the halogen atoms.
(2,6-Dichloropyridin-3-yl)methanamine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
(2-Bromo-6-chloropyridin-3-yl)methanamine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile intermediate for various synthetic applications, offering more options for chemical modifications compared to its analogs.
Propiedades
Número CAS |
1060815-62-4 |
|---|---|
Fórmula molecular |
C6H6BrClN2 |
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
(2-bromo-6-chloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H,3,9H2 |
Clave InChI |
VIXMFVBBDBIQLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1CN)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
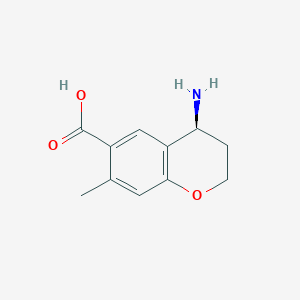
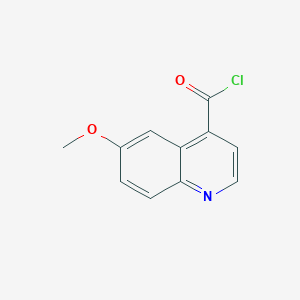

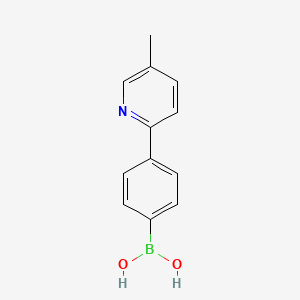



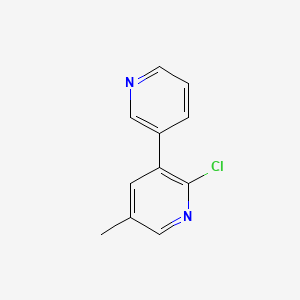

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
